8-Acetylneosolaniol
Overview
Description
8-Acetylneosolaniol is a type A trichothecene mycotoxin produced by certain Fusarium species. It is a secondary metabolite known for its toxic properties and is often found in contaminated agricultural products. This compound is part of a larger group of trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylneosolaniol involves the acetylation of neosolaniol. This process typically requires the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position .
Industrial Production Methods: Industrial production of this compound is generally achieved through the cultivation of Fusarium species that naturally produce this compound. The fungi are grown in controlled environments, and the mycotoxins are extracted and purified from the culture medium. This method leverages the natural biosynthetic pathways of the fungi to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-Acetylneosolaniol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into less toxic forms.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed:
Hydroxylated derivatives: Formed through oxidation.
Reduced forms: Resulting from reduction reactions.
Different esters: Produced through substitution reactions.
Scientific Research Applications
8-Acetylneosolaniol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of trichothecenes.
Biology: Researchers study its effects on cellular processes, particularly protein synthesis inhibition.
Medicine: It is investigated for its potential use in developing antifungal and anticancer agents.
Industry: The compound is used to understand and mitigate mycotoxin contamination in agricultural products.
Mechanism of Action
8-Acetylneosolaniol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain. This inhibition leads to cell death and is the basis for its toxic properties. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Neosolaniol: A precursor to 8-Acetylneosolaniol, differing by the absence of the acetyl group.
T-2 Toxin: Another type A trichothecene with similar toxic properties but different structural features.
4,15-Diacetoxyscirpenol: A related compound with two acetyl groups at different positions.
Uniqueness: this compound is unique due to its specific acetylation pattern, which influences its biological activity and toxicity. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for studying the mechanisms of trichothecene toxicity and for potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S,12S)-4,11-diacetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c1-10-6-15-20(8-26-11(2)22,7-14(10)28-12(3)23)19(5)17(29-13(4)24)16(25)18(30-15)21(19)9-27-21/h6,14-18,25H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPSTSCCIEMEI-HXZSLLSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65041-92-1 | |
Record name | Neosoloaniol monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065041921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxydiacetoxyscirpenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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